molecular formula C7H10O B2744154 Bicyclo[3.2.0]heptan-3-one CAS No. 63492-36-4

Bicyclo[3.2.0]heptan-3-one

Cat. No.: B2744154
CAS No.: 63492-36-4
M. Wt: 110.156
InChI Key: RXGDWZCMJCMFNW-UHFFFAOYSA-N
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Description

Bicyclo[320]heptan-3-one is a bicyclic ketone with the molecular formula C7H10O This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused with a three-membered ring

Scientific Research Applications

Bicyclo[3.2.0]heptan-3-one has numerous applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of Bicyclo[32This compound is a structural isomer of Bicyclo[3.1.1]heptane, which has been studied for its potential bioisosteric properties . 20]heptan-3-one remain to be identified.

Biochemical Pathways

There is limited information available on the specific biochemical pathways affected by Bicyclo[3.2.0]heptan-3-one. Related compounds such as bicyclo[311]heptanes have been synthesized and studied for their potential role in medicinal chemistry as bioisosteres of meta-substituted arenes and pyridines . These compounds can affect various biochemical pathways, but the specific pathways influenced by this compound are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.0]heptan-3-one can be synthesized through several methods. One common approach involves the use of cyclopentadiene and dichloroketene in a [2+2] cycloaddition reaction, followed by a ring expansion process. Another method involves the intramolecular cyclization of suitable precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using lipases from microorganisms such as Pseudomonas fluorescens has been reported to yield high enantiomeric excesses .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted this compound derivatives .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.

    Bicyclo[2.2.1]heptan-2-one:

Uniqueness

Bicyclo[3.2.0]heptan-3-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for studying stereochemistry and reaction mechanisms in organic chemistry .

Properties

IUPAC Name

bicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-5-1-2-6(5)4-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDWZCMJCMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63492-36-4
Record name Bicyclo(3.2.0)heptan-3-one
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